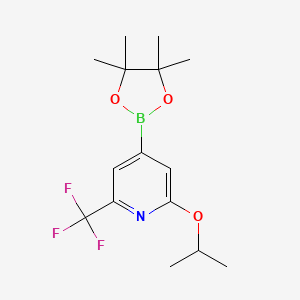

2-Isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine

Vue d'ensemble

Description

2-Isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with an isopropoxy group, a trifluoromethyl group, and a dioxaborolane moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving suitable precursors.

Introduction of the Isopropoxy Group: The isopropoxy group is introduced via nucleophilic substitution reactions.

Addition of the Trifluoromethyl Group: The trifluoromethyl group is added using reagents such as trifluoromethyl iodide under specific conditions.

Incorporation of the Dioxaborolane Moiety: The dioxaborolane group is introduced through a borylation reaction, often using pinacol borane as a reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halides and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups into the pyridine ring.

Applications De Recherche Scientifique

Synthetic Applications

1. Borylation Reagent

The compound serves as an effective reagent for the borylation of arenes, which is a crucial step in the synthesis of various organic compounds. It can facilitate the formation of boron-containing intermediates that are pivotal in further transformations such as cross-coupling reactions .

2. Suzuki-Miyaura Coupling

In synthetic organic chemistry, this compound can be utilized in Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds between aryl halides and boronic acids. This reaction is significant for constructing complex molecular architectures used in pharmaceuticals and materials science .

Medicinal Chemistry Applications

1. Drug Discovery

The trifluoromethyl group present in the structure enhances the lipophilicity and metabolic stability of potential drug candidates. This characteristic is particularly valuable in the development of pharmaceutical agents targeting various diseases, including cancer and infectious diseases .

2. Development of Anticancer Agents

Research indicates that derivatives of this compound can be synthesized to yield new anticancer agents. The incorporation of the trifluoromethyl group may improve the biological activity and selectivity towards cancer cells .

Case Study 1: Synthesis of Trifluoromethylated Compounds

A study demonstrated the synthesis of several trifluoromethylated pyridines using 2-Isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine as a key intermediate. The resultant compounds exhibited promising activity against various cancer cell lines, showcasing the potential for further development into therapeutic agents .

Case Study 2: Cross-Coupling Reactions

In another research project focusing on cross-coupling reactions involving this compound, yields ranged from 51% to 98% for various aryl/heteroaryl products. The efficiency of these reactions highlights the utility of this compound in constructing diverse molecular frameworks relevant to drug discovery .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Borylation | Acts as a reagent for borylating arenes and synthesizing boron-containing intermediates |

| Suzuki-Miyaura Coupling | Facilitates carbon-carbon bond formation in complex organic synthesis |

| Drug Discovery | Enhances lipophilicity and metabolic stability in potential drug candidates |

| Anticancer Development | Yields derivatives with promising activity against cancer cells |

| Cross-Coupling Reactions | High yields (51%-98%) in synthesizing diverse aryl/heteroaryl products |

Mécanisme D'action

The mechanism of action of 2-Isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. The dioxaborolane moiety, in particular, is known for its ability to form stable complexes with various biomolecules, influencing their function and activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-Isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics and stability.

Activité Biologique

2-Isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine is a complex organoboron compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a trifluoromethyl group which enhances its lipophilicity and biological membrane penetration. This article reviews the biological activity of this compound based on recent studies and research findings.

- Molecular Formula : C₁₃H₁₉B₁O₃F₃N

- Molecular Weight : 286.11 g/mol

- CAS Number : 61676-62-8

- Structure : The compound consists of a pyridine ring substituted with an isopropoxy group and a dioxaborolane moiety, contributing to its unique reactivity and potential biological interactions.

The mechanism of action for this compound is primarily linked to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group increases the compound's hydrophobicity, allowing it to effectively penetrate cellular membranes. This characteristic is crucial for its potential as a therapeutic agent.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific pathways involved are still under investigation but may include modulation of kinase activity.

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor. For instance, it may inhibit specific kinases involved in cancer progression. This inhibition could be due to the interaction of the boron atom in the dioxaborolane with catalytic residues in the enzyme active sites.

- Antimicrobial Properties : Some studies have reported antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for these activities are under evaluation to determine efficacy against resistant strains.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits specific kinases involved in cancer | |

| Antimicrobial | Active against certain bacterial strains |

Case Study: Antitumor Activity

In a study examining the effects of this compound on lung cancer cell lines, researchers found that treatment with varying concentrations resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the activation of apoptotic pathways involving caspase activation and mitochondrial dysfunction.

Case Study: Enzyme Inhibition

Research has shown that this compound acts as a competitive inhibitor for certain kinases. Binding assays revealed that it competes effectively with ATP for binding to the active site of these enzymes.

Propriétés

IUPAC Name |

2-propan-2-yloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BF3NO3/c1-9(2)21-12-8-10(7-11(20-12)15(17,18)19)16-22-13(3,4)14(5,6)23-16/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEXJALCIYCYKAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)OC(C)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682270 | |

| Record name | 2-[(Propan-2-yl)oxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-31-5 | |

| Record name | 2-[(Propan-2-yl)oxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.